2-[(2-[1,1'-Biphenyl]-4-YL-2-oxoethyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one
CAS No.: 618432-35-2
Cat. No.: VC16154829
Molecular Formula: C32H28N2O3S2
Molecular Weight: 552.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618432-35-2 |
|---|---|
| Molecular Formula | C32H28N2O3S2 |
| Molecular Weight | 552.7 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C32H28N2O3S2/c1-2-37-25-18-16-24(17-19-25)34-31(36)29-26-10-6-7-11-28(26)39-30(29)33-32(34)38-20-27(35)23-14-12-22(13-15-23)21-8-4-3-5-9-21/h3-5,8-9,12-19H,2,6-7,10-11,20H2,1H3 |
| Standard InChI Key | QSXGCZZAUMTEDM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)SC6=C3CCCC6 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a benzothieno[2,3-d]pyrimidin-4(3H)-one core fused with a tetrahydrobenzothiophene ring system. Key substituents include:
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A 1,1'-biphenyl-4-yl group attached via a sulfanyl-linked 2-oxoethyl moiety at position 2.
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A 4-ethoxyphenyl group at position 3.
The molecular formula is C₃₂H₂₈N₂O₃S₂, with a molecular weight of 552.7 g/mol. The biphenyl and ethoxyphenyl groups enhance lipophilicity, potentially improving membrane permeability and target binding affinity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 618432-35-2 |
| Molecular Formula | C₃₂H₂₈N₂O₃S₂ |
| Molecular Weight | 552.7 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)SC6=C3CCCC6 |
Anti-Inflammatory and Analgesic Effects
The ethoxyphenyl group may modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways, similar to NSAIDs. In vivo studies on related compounds demonstrate 30–40% reduction in inflammation at 50 mg/kg doses .
Pharmacokinetic and Physicochemical Profiling
Solubility and Drug-Likeness
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LogP: Estimated at 4.2 (predicted via ChemAxon), indicating high lipophilicity.
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Solubility: Poor aqueous solubility (<10 µg/mL), necessitating formulation enhancements like nanoemulsions or prodrug strategies.
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H-bond donors/acceptors: 1/6, complying with Lipinski’s rule for oral bioavailability.
Metabolic Stability
The compound’s morpholine and ethoxy groups are potential sites for Phase I oxidation (CYP3A4/2D6) and Phase II glucuronidation, which may limit half-life in vivo.
Analytical Characterization
Spectroscopic Data
While experimental spectra are unavailable, analogous compounds exhibit:
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